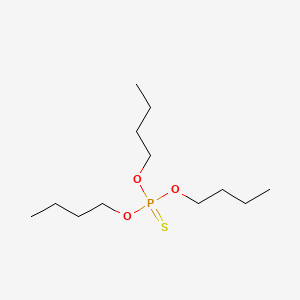

O,O,O-Tributyl phosphorothioate

Description

The exact mass of the compound Tributylthiophosphate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tributoxy(sulfanylidene)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27O3PS/c1-4-7-10-13-16(17,14-11-8-5-2)15-12-9-6-3/h4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPEZWDDRWXDXOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=S)(OCCCC)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70924724 | |

| Record name | O,O,O-Tributyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78-47-7, 12408-16-1 | |

| Record name | Tri-O-butyl phosphorothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributyl phosphorothioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tributyl thiophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012408161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tributylphosphorothionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O,O,O-Tributyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

O,O,O-Tributyl Phosphorothioate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

O,O,O-Tributyl phosphorothioate is an organophosphorus compound recognized for its role as a potent inhibitor of serine hydrolases, particularly acetylcholinesterase (AChE) and carboxylesterases (CEs). This technical guide delineates the current understanding of its mechanism of action, drawing upon data from related organophosphate compounds to provide a comprehensive overview for research and development professionals. The primary mode of action involves the irreversible phosphorylation of the serine residue within the active site of target enzymes, leading to their inactivation. Metabolic activation, primarily through oxidative desulfuration mediated by cytochrome P450 enzymes, is a critical step in its bioactivity. Furthermore, emerging evidence suggests that organophosphorus compounds, including those structurally similar to this compound, can modulate intracellular signaling pathways, notably the mitogen-activated protein kinase (MAPK) cascade. This guide summarizes the available (though limited for this specific compound) quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways involved.

Core Mechanism of Action: Enzyme Inhibition

The principal mechanism of action of this compound is the inhibition of key metabolic enzymes, a characteristic shared with other organophosphorus compounds.

Target Enzymes

The primary molecular targets of this compound are serine hydrolases, which possess a nucleophilic serine residue in their active site. The two main classes of enzymes inhibited are:

-

Acetylcholinesterase (AChE): This enzyme is crucial for the termination of nerve impulses by hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.

-

Carboxylesterases (CEs): This superfamily of enzymes is involved in the detoxification of xenobiotics and the metabolism of various endogenous and exogenous esters. Inhibition of CEs can alter the pharmacokinetics of ester-containing drugs and disrupt lipid metabolism.

Molecular Mechanism of Inhibition

The inhibition of these enzymes by this compound is a multi-step process that results in the formation of a stable, covalent bond with the active site serine.

Quantitative Inhibition Data

| Organophosphate Ester | Target Enzyme | IC50 (µM) | Reference |

| Tri-n-butyl phosphate | Carboxylesterase (rat liver microsomes) | 230 | [1] |

| Triphenyl phosphate (TPhP) | Carboxylesterase (rat liver microsomes) | 14 | [1] |

| Diethyl 2-(phenylcarbamoyl)phenyl phosphorothioates | Acetylcholinesterase (AChE) | 24.05 - 86.85 | [2] |

| Diethyl 2-(phenylcarbamoyl)phenyl phosphorothioates | Butyrylcholinesterase (BChE) | 7.92 - 227.19 | [2] |

Note: The inhibitory potency of organophosphates can vary significantly based on the specific chemical structure, the enzyme source, and the assay conditions. The data presented above for related compounds should be interpreted as indicative of the potential inhibitory activity of this compound.

Metabolic Activation and Detoxification

This compound, being a phosphorothioate, is expected to undergo metabolic activation to exert its full inhibitory potential. This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.

Oxidative Desulfuration

The key activation step is the oxidative desulfuration, where the sulfur atom is replaced by an oxygen atom, converting the phosphorothioate into its more reactive phosphate analog. This process is catalyzed by various CYP isozymes.

Detoxification

The detoxification of this compound and its active metabolite likely occurs through hydrolysis by esterases, leading to the formation of less toxic, water-soluble metabolites that can be readily excreted.

Modulation of Intracellular Signaling Pathways

Recent studies have indicated that some organophosphorus compounds can influence intracellular signaling cascades, particularly the Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for this compound is limited, the effects of related compounds suggest a potential for such interactions.

MAPK Signaling Pathways

The MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are critical in regulating a wide range of cellular processes such as proliferation, differentiation, and apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE activity and its inhibition.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate buffer (e.g., 100 mM, pH 8.0)

-

This compound stock solution (in a suitable solvent like ethanol or DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

AChE enzyme solution

-

DTNB solution

-

Diluted this compound solution (or solvent for control)

-

-

Incubate the plate at a controlled temperature (e.g., 25-37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the ATCI substrate solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) using a microplate reader.

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Carboxylesterase Inhibition Assay

This assay measures the activity of carboxylesterases using a chromogenic substrate.

Materials:

-

Carboxylesterase enzyme source (e.g., liver microsomes)

-

p-Nitrophenyl acetate (pNPA) substrate solution

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

This compound stock solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Carboxylesterase enzyme solution

-

Diluted this compound solution (or solvent for control)

-

-

Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes).

-

Initiate the reaction by adding the pNPA substrate solution to each well.

-

Incubate the plate at 37°C for a defined time (e.g., 10-20 minutes).

-

Stop the reaction by adding a suitable quenching agent (e.g., a solution containing SDS or by changing the pH).

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. For Ki determination, vary both substrate and inhibitor concentrations and fit the data to appropriate enzyme kinetic models.

Western Blot Analysis for MAPK Activation

This technique is used to detect the phosphorylation (activation) of MAPK proteins.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of ERK, JNK, p38)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture appropriate cells (e.g., neuronal or hepatic cell lines) to a suitable confluency.

-

Treat the cells with various concentrations of this compound for different time points. Include a positive control (e.g., a known MAPK activator) and a vehicle control.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target MAPK protein.

-

Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the same MAPK protein.

-

Quantify the band intensities to determine the relative levels of phosphorylated MAPK.

Conclusion

This compound is a classic organophosphorus compound whose mechanism of action centers on the potent inhibition of essential serine hydrolases. While direct quantitative data for this specific molecule remains elusive in publicly accessible literature, the well-established principles of organophosphate toxicology, supported by data from analogous compounds, provide a robust framework for understanding its biological effects. Its bioactivation via cytochrome P450-mediated oxidation and subsequent irreversible inhibition of acetylcholinesterase and carboxylesterases are the cornerstones of its activity. Furthermore, the potential for this compound to modulate critical intracellular signaling pathways, such as the MAPK cascade, represents an important area for future investigation. The experimental protocols detailed herein provide a solid foundation for researchers to further elucidate the specific molecular interactions and cellular consequences of exposure to this compound, thereby contributing to a more complete understanding of its toxicological profile and potential therapeutic or hazardous implications.

References

S,S,S-Tributyl Phosphorotrithioate (DEF): A Toxicological Profile

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

S,S,S-Tributyl phosphorotrithioate (DEF), a registered organophosphate cotton defoliant, presents a significant toxicological profile of interest to researchers in toxicology, pharmacology, and drug development. This technical guide provides a comprehensive overview of the toxicology of DEF, with a focus on its mechanism of action, metabolic activation, and multi-systemic effects. Quantitative toxicological data are presented in structured tables for comparative analysis. Detailed experimental methodologies, based on established regulatory guidelines, are provided for key toxicological studies. Furthermore, this guide utilizes Graphviz visualizations to elucidate critical signaling pathways and experimental workflows, offering a clear and concise understanding of the toxicological properties of this compound.

Introduction

S,S,S-Tributyl phosphorotrithioate, commonly known as DEF or tribufos, is an organophosphorus chemical primarily used as a defoliant on cotton crops to facilitate harvesting.[1] Its use in agriculture raises concerns about potential human exposure and subsequent health risks. Like other organophosphates, the primary mechanism of DEF's acute toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system.[1][2] Beyond its acute cholinergic effects, DEF is also recognized for its potential to induce organophosphate-induced delayed neuropathy (OPIDN), a severe neurological condition.[3][4][5] This guide delves into the detailed toxicological characteristics of DEF, providing essential information for professionals involved in risk assessment and the development of safer alternatives.

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological data for S,S,S-Tributyl phosphorotrithioate across different species and exposure routes.

Table 1: Acute Toxicity of S,S,S-Tributyl Phosphorotrithioate

| Species | Route of Exposure | Parameter | Value | Reference |

| Rat (Male) | Oral | LD50 | 150-435 mg/kg | [2][3] |

| Rat (Female) | Oral | LD50 | 150-435 mg/kg | [2][3] |

| Rat (Male) | Inhalation (4-hour) | LC50 | 4,650 mg/m³ | [2][6] |

| Rat (Female) | Inhalation (4-hour) | LC50 | 2,460 mg/m³ | [2][6] |

| Rat (Male) | Dermal | LD50 | 360 mg/kg | [7] |

| Rat (Female) | Dermal | LD50 | 168 mg/kg | [7] |

| Rabbit | Dermal | LD50 | 1,093 mg/kg | [3] |

Table 2: Subchronic and Chronic Toxicity of S,S,S-Tributyl Phosphorotrithioate (NOAEL and LOAEL Values)

| Species | Route of Exposure | Duration | Parameter | Value | Effect | Reference |

| Rat | Oral | Acute (repeated dose) | NOAEL | 0.3–1.0 mg/kg/day | >60% decreased RBC and/or brain AChE activity | [2][3] |

| Rat | Oral | Acute (repeated dose) | LOAEL | 1–15 mg/kg/day | >60% decreased RBC and/or brain AChE activity | [2][3] |

| Rat | Inhalation | 13 weeks | NOAEL | 2.43 mg/m³ | >60% decreased RBC AChE activity | [6] |

| Rat | Inhalation | 13 weeks | LOAEL | 12.2 mg/m³ | >60% decreased RBC AChE activity | [6] |

Mechanism of Action and Metabolic Activation

The toxicity of DEF is primarily attributed to its effects on the nervous system. This section details the key mechanisms of action and the role of metabolic activation.

Acetylcholinesterase (AChE) Inhibition

The principal mechanism of acute toxicity for DEF is the inhibition of acetylcholinesterase (AChE).[1][2] AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) at cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of muscarinic and nicotinic receptors. This overstimulation manifests as a range of clinical signs, including salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE syndrome), as well as muscle fasciculations, weakness, and paralysis.

Organophosphate-Induced Delayed Neuropathy (OPIDN)

Certain organophosphates, including DEF, can cause a delayed and often irreversible neurotoxicity known as Organophosphate-Induced Delayed Neuropathy (OPIDN).[3][4][5] This condition typically manifests 1-4 weeks after exposure and is characterized by a distal degeneration of axons in both the central and peripheral nervous systems.[5] The molecular target for the initiation of OPIDN is believed to be Neuropathy Target Esterase (NTE).[3][5] Inhibition and subsequent "aging" of the NTE-organophosphate complex are critical steps in the pathogenesis of OPIDN.

Metabolic Activation

DEF itself is a relatively weak inhibitor of AChE. However, it undergoes metabolic activation in the liver, primarily by cytochrome P450 (CYP) enzymes, to a more potent sulfoxide metabolite.[8] This bioactivation significantly enhances its anticholinesterase activity and, consequently, its toxicity. The detoxification of DEF and its active metabolite can occur through hydrolysis by A-esterases like paraoxonase.[9]

Experimental Protocols

This section provides an overview of the methodologies for key toxicological experiments cited in this guide, based on established OECD guidelines.

Acute Oral Toxicity (LD50) - Based on OECD Guideline 401/420/423/425

-

Test Animals: Young adult rats (e.g., Sprague-Dawley or Wistar), typically nulliparous, non-pregnant females.

-

Housing and Acclimation: Animals are housed in controlled environmental conditions (temperature: 22 ± 3°C; humidity: 30-70%; 12-hour light/dark cycle) for at least 5 days prior to the study.

-

Test Substance Preparation: S,S,S-Tributyl phosphorotrithioate is typically administered as a solution or suspension in a suitable vehicle (e.g., corn oil).

-

Administration: A single dose is administered by oral gavage to fasted animals. The volume administered is generally kept constant across dose groups.

-

Dose Levels: A limit test at 2000 mg/kg may be performed initially. If mortality occurs, a range of dose levels is selected to determine the LD50.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory systems, autonomic and central nervous system activity, and behavior), and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals.

-

Data Analysis: The LD50 is calculated using appropriate statistical methods.

Subchronic Inhalation Toxicity - Based on OECD Guideline 413

-

Test Animals: Young adult rats (e.g., Wistar), 10 males and 10 females per group.

-

Exposure System: Head-only or whole-body inhalation exposure chambers.

-

Test Atmosphere Generation: An aerosol of S,S,S-Tributyl phosphorotrithioate is generated and diluted to the target concentrations. Particle size distribution (Mass Median Aerodynamic Diameter, MMAD) is monitored.

-

Exposure Regimen: Animals are typically exposed for 6 hours/day, 5 days/week for 13 weeks.

-

Concentration Levels: At least three concentrations plus a control group (air or vehicle).

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements. Ophthalmoscopic examination before and after the study.

-

Clinical Pathology: Hematology and clinical chemistry parameters are evaluated at termination.

-

Pathology: Gross necropsy, organ weights, and histopathological examination of major organs and tissues are performed.

-

Data Analysis: Determination of NOAEL and LOAEL based on statistically significant treatment-related effects.

Acetylcholinesterase (AChE) Inhibition Assay

-

Principle: Based on the Ellman method, which measures the production of thiocholine when acetylthiocholine is hydrolyzed by AChE. Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product that is measured spectrophotometrically.

-

Sample Preparation: Blood (for red blood cell AChE) or brain tissue homogenates are prepared.

-

Assay Procedure:

-

Samples are incubated with S,S,S-Tributyl phosphorotrithioate at various concentrations.

-

The substrate, acetylthiocholine, and the chromogen, DTNB, are added.

-

The change in absorbance is measured over time at a specific wavelength (e.g., 412 nm).

-

-

Data Analysis: The percentage of AChE inhibition is calculated relative to a control sample without the inhibitor. IC50 values (the concentration of inhibitor that causes 50% inhibition) can be determined.

Neuropathy Target Esterase (NTE) Inhibition Assay

-

Principle: Similar to the AChE assay, this assay measures the activity of NTE. Phenyl valerate is often used as a substrate. The assay distinguishes NTE activity from other esterases by using specific inhibitors (e.g., mipafox) to block non-NTE esterase activity.

-

Sample Preparation: Brain or spinal cord tissue homogenates are prepared. Lymphocytes can also be used.

-

Assay Procedure:

-

Samples are pre-incubated with a non-neuropathic organophosphate (e.g., paraoxon) to inhibit esterases other than NTE.

-

The samples are then incubated with S,S,S-Tributyl phosphorotrithioate.

-

The substrate, phenyl valerate, is added, and the hydrolysis product (phenol) is measured.

-

-

Data Analysis: The percentage of NTE inhibition is calculated. A threshold of >70% inhibition is often associated with the risk of developing OPIDN.

Other Toxicological Effects

Carcinogenicity

The U.S. Environmental Protection Agency (EPA) has classified S,S,S-Tributyl phosphorotrithioate as a probable human carcinogen based on studies in mice that showed an increased incidence of malignant liver tumors in males and rare malignant tumors of the small intestine in both males and females.[10]

Developmental and Reproductive Toxicity

Studies in rats have not shown evidence of reproductive effects at doses that did not cause maternal toxicity.[2]

Conclusion

S,S,S-Tributyl phosphorotrithioate (DEF) is an organophosphate with a well-defined toxicological profile characterized by acute neurotoxicity due to acetylcholinesterase inhibition and the potential for delayed neuropathy through the inhibition of neuropathy target esterase. Its toxicity is significantly enhanced by metabolic activation via cytochrome P450 enzymes. The quantitative data and experimental methodologies presented in this guide provide a valuable resource for researchers, scientists, and drug development professionals for risk assessment, mechanistic studies, and the development of safer alternatives. Further research into the specific human health risks associated with environmental exposure to DEF is warranted.

References

- 1. Opportunities for reduction in acute toxicity testing via improved design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 4. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

- 9. researchgate.net [researchgate.net]

- 10. Acute dermal toxicity-402 | PPTX [slideshare.net]

An In-depth Technical Guide to O,O,O-Tributyl Phosphorothioate (CAS 78-47-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

O,O,O-Tributyl phosphorothioate (CAS Number: 78-47-7) is an organothiophosphate compound with a range of industrial and research applications. It is recognized for its role as a plasticizer, a lubricant additive, an antifoam agent, and a hydraulic fluid.[1][2] In the realm of life sciences, it is noted as a cholinesterase inhibitor and has been investigated as a synergist for insecticides.[2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, relevant experimental protocols, and toxicological profile, with a focus on data pertinent to researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic odor.[2][3] It is insoluble in water but soluble in most organic solvents.[3]

| Property | Value | Reference(s) |

| CAS Number | 78-47-7 | [3] |

| Molecular Formula | C₁₂H₂₇O₃PS | [3] |

| Molecular Weight | 282.38 g/mol | [3] |

| Boiling Point | 142-145 °C at 4.5 mm Hg | [2][3] |

| Density | 0.987 g/cm³ | [3] |

| Flash Point | 146 °C (295 °F) | [2][3] |

| Solubility in Water | Insoluble | [3] |

| Solubility in Organic Solvents | Soluble in most | [3] |

Synthesis

A generalized reaction scheme for the synthesis of this compound.

Mechanism of Action

Cholinesterase Inhibition

As an organophosphate, this compound is a known cholinesterase inhibitor.[2] Organophosphates act by phosphorylating the serine hydroxyl group at the active site of acetylcholinesterase (AChE). This covalent modification inactivates the enzyme, preventing it from hydrolyzing the neurotransmitter acetylcholine. The accumulation of acetylcholine in the synaptic cleft leads to overstimulation of cholinergic receptors, resulting in a range of physiological effects.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Tributyl Thiophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of tributyl thiophosphate. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this organophosphorus compound. This document summarizes key quantitative data in structured tables, outlines experimental protocols, and includes visualizations of relevant chemical processes.

Physical and Chemical Properties

Tributyl thiophosphate, specifically O,O,O-tributyl phosphorothioate, is an organophosphorus compound where a sulfur atom replaces one of the oxygen atoms in the phosphate group of tributyl phosphate. This substitution significantly influences its chemical reactivity and biological stability. While extensive experimental data for tributyl thiophosphate is not as abundant as for its well-studied analog, tributyl phosphate (TBP), we can compile its known properties and infer others based on related compounds.

Computed Physical and Chemical Properties

The following table summarizes the computed physical and chemical properties for this compound, primarily sourced from PubChem.[1]

| Property | Value | Reference |

| Molecular Formula | C12H27O3PS | [1] |

| Molecular Weight | 282.38 g/mol | [1] |

| IUPAC Name | tributoxy(sulfanylidene)-λ⁵-phosphane | [1] |

| CAS Number | 78-47-7 | [1] |

| Topological Polar Surface Area | 59.8 Ų | [1] |

| Heavy Atom Count | 17 | [1] |

| Complexity | 179 | [1] |

| XLogP3 | 4.5 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 12 | [1] |

Spectral Data

Limited experimental spectral data for this compound is available.

| Spectrum Type | Data | Source |

| ¹H NMR | Varian A-60 | [1] |

| FTIR | NEAT (KBr) | [1] |

Experimental Protocols

Synthesis of Tributyl Thiophosphate

A general method for the synthesis of trialkyl thiophosphates involves the sulfurization of a corresponding trialkyl phosphite. The following is a generalized experimental protocol based on common synthetic procedures for organophosphorus compounds.

Materials:

-

Tributyl phosphite

-

Sulfur

-

Anhydrous toluene (or another suitable inert solvent)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve tributyl phosphite in anhydrous toluene.

-

Add elemental sulfur to the solution in a stoichiometric amount.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

A generalized workflow for the synthesis of tributyl thiophosphate.

Analytical Methods

The characterization and quantification of tributyl thiophosphate and related phosphorothioates can be achieved using various analytical techniques. High-performance liquid chromatography (HPLC), particularly ion-pair reversed-phase liquid chromatography (IP-RPLC), is a powerful method for the analysis of phosphorothioate-containing molecules, such as oligonucleotides.[2][3][4][5] Gas chromatography (GC) coupled with a flame photometric detector (FPD) or a mass spectrometer (MS) is also a suitable method for the analysis of volatile organophosphorus compounds.[6]

General HPLC Method Parameters for Phosphorothioates:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of an ion-pairing agent (e.g., triethylammonium acetate) in a water/acetonitrile or water/methanol system.

-

Detection: UV-Vis or Mass Spectrometry.

Chemical Reactivity and Stability

Hydrolysis

The replacement of a phosphoryl oxygen with sulfur in phosphorothioates generally increases their resistance to hydrolysis compared to their phosphate counterparts.[7] This increased stability is a key property utilized in the design of antisense oligonucleotides, where the phosphorothioate backbone protects the drug from nuclease degradation.[8][9][10][11]

The hydrolysis of tributyl thiophosphate is expected to be slower than that of tributyl phosphate. The reaction can be catalyzed by both acids and bases, leading to the cleavage of the P-O-C or P=S bonds. Under basic conditions, hydrolysis of trialkyl phosphates typically results in the formation of the corresponding dialkyl phosphate and alcohol.[12][13]

A simplified representation of the basic hydrolysis of tributyl thiophosphate.

Thermal Decomposition

The thermal stability of organophosphate esters can be a concern, as their decomposition can be exothermic and potentially lead to runaway reactions, especially in the presence of nitrates.[14][15][16][17][18] While specific studies on the thermal decomposition of pure tributyl thiophosphate are scarce, the behavior of the closely related tributyl phosphate suggests that decomposition at elevated temperatures would likely lead to the formation of butene and acidic phosphorus-containing compounds.[12]

Biological Activity and Signaling Pathways

The biological activity of small-molecule trialkyl phosphorothioates like tributyl thiophosphate is not extensively documented in the context of specific signaling pathways. However, the broader class of organophosphorus compounds is known to interact with biological systems, primarily through the inhibition of esterase enzymes, such as acetylcholinesterase. The toxicological properties of some O,O,S-trialkyl phosphorothioates have been studied, indicating potential for cholinergic and non-cholinergic mechanisms of toxicity.[19]

In the field of drug development, the phosphorothioate modification is of paramount importance in antisense oligonucleotide therapeutics.[7][8][11] The substitution of a non-bridging oxygen with sulfur in the phosphate backbone of oligonucleotides renders them resistant to degradation by cellular nucleases.[9][10] This increased stability prolongs the half-life of the therapeutic agent, allowing it to effectively modulate gene expression through mechanisms such as RNase H-mediated degradation of target mRNA. While this application does not directly involve tributyl thiophosphate, it highlights the critical role of the phosphorothioate moiety in influencing biological activity and stability, which is a key consideration for researchers in drug development.

References

- 1. Tri-O-butyl phosphorothioate | C12H27O3PS | CID 94884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. waters.com [waters.com]

- 3. Analytical and preparative separation of phosphorothioated oligonucleotides: columns and ion-pair reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analytical techniques for characterizing diastereomers of phosphorothioated oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdc.gov [cdc.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. Synthesis, biophysical properties and biological activity of second generation antisense oligonucleotides containing chiral phosphorothioate linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological availability and nuclease resistance extend the in vitro activity of a phosphorothioate-3'hydroxypropylamine oligonucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biological availability and nuclease resistance extend the in vitro activity of a phosphorothioate-3'hydroxypropylamine oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. THE CHEMISTRY OF TRIBUTYL PHOSPHATE: A REVIEW (Technical Report) | OSTI.GOV [osti.gov]

- 13. researchgate.net [researchgate.net]

- 14. Thermal Decomposition of Nitrated Tributyl Phosphate [inis.iaea.org]

- 15. bisleyinternational.com [bisleyinternational.com]

- 16. DECOMPOSITION OF THE TRIBUTYL PHOSPHATE-NITRATE COMPLEXES (Technical Report) | OSTI.GOV [osti.gov]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. Toxicological properties of O,O,S-trialkyl phosphorothioates - PubMed [pubmed.ncbi.nlm.nih.gov]

O,O,O-Tributyl phosphorothioate molecular weight and formula

O,O,O-Tributyl phosphorothioate is a chemical compound with diverse industrial applications, including its use as a plasticizer, lubricant additive, and hydraulic fluid. This technical summary outlines its core physicochemical properties.

Physicochemical Data

The molecular formula and molecular weight are fundamental parameters for any chemical compound, providing the basis for stoichiometric calculations and analytical characterizations.

| Property | Value | Reference |

| Molecular Formula | C12H27O3PS | [1][2] |

| Molecular Weight | 282.38 g/mol | [1][2] |

Note on Isomers: It is important to distinguish this compound from its isomers, such as O,O,S-tributyl phosphorothioate and S,S,S-Tributyl phosphorotrithioate, as they possess different chemical structures and properties. For instance, S,S,S-Tributyl phosphorotrithioate has a molecular formula of C12H27OPS3 and a molecular weight of 314.511 g/mol .[3]

Experimental Protocols and Visualizations

The determination of a chemical's molecular weight and formula is typically achieved through standard analytical techniques such as mass spectrometry and elemental analysis. These methods are foundational in chemistry and are not presented here as novel experimental protocols.

Given that the request is for basic molecular properties, the creation of signaling pathway diagrams or complex experimental workflows is not applicable. These visualizations are suited for illustrating biological processes or intricate experimental designs, neither of which is relevant to the fundamental physicochemical data of a single molecule.

References

Cholinesterase Inhibition by O,O,S-Trialkyl Phosphorothioates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of cholinesterase inhibition by O,O,S-trialkyl phosphorothioates. It is designed to furnish researchers, scientists, and drug development professionals with in-depth information on the kinetics of inhibition, experimental protocols, and the toxicological implications of these organophosphorus compounds.

Introduction

O,O,S-Trialkyl phosphorothioates are a class of organophosphorus compounds that are recognized for their potent inhibition of cholinesterases, primarily acetylcholinesterase (AChE).[1][2] This inhibitory action disrupts the normal hydrolysis of the neurotransmitter acetylcholine, leading to its accumulation at cholinergic synapses and subsequent overstimulation of muscarinic and nicotinic receptors.[2][3] This mechanism is the basis for both their application as pesticides and their toxicity in non-target organisms.[2] Understanding the intricate details of their interaction with cholinesterases is crucial for the development of novel therapeutic agents, as well as for the assessment of their toxicological risks.

Mechanism of Cholinesterase Inhibition

The inhibition of acetylcholinesterase by O,O,S-trialkyl phosphorothioates is a multi-step process that involves initial reversible binding followed by a progressive, irreversible phosphorylation of a serine residue within the enzyme's active site.[1] This process can be characterized by several key kinetic constants.

The overall mechanism can be depicted as follows:

References

- 1. Interaction of some trialkyl phosphorothiolates with acetylcholinesterase. Characterization of inhibition, aging and reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Environmental Fate and Persistence of Tribufos in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and persistence of tribufos in soil. Tribufos, a non-selective organophosphate herbicide, is primarily used as a defoliant for cotton crops. Understanding its behavior in the soil is crucial for assessing its potential environmental impact. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important processes to facilitate a deeper understanding of tribufos's environmental characteristics.

Quantitative Summary of Tribufos Soil Fate Parameters

The persistence and mobility of tribufos in soil are governed by a combination of biotic and abiotic processes. The following tables summarize the key quantitative data available for its degradation half-life and soil sorption.

Table 1: Degradation Half-Life of Tribufos in Soil

The degradation half-life (DT50) of tribufos in soil varies significantly depending on environmental conditions, particularly the presence of oxygen.

| Condition | Half-Life (DT50) in Days | Soil Type | Reference |

| Aerobic | 9.8 - 173.3 | Various cotton-growing soils | [1] |

| Aerobic | 198 | Not Specified | [1] |

| Aerobic | 745 | Sandy Loam | [1][2] |

| Anaerobic | 389 | Sandy Loam | [1] |

Note: The wide range in aerobic half-life highlights the influence of soil properties and microbial activity on tribufos degradation.

Table 2: Soil Sorption and Mobility of Tribufos

The mobility of tribufos in soil is primarily dictated by its sorption to soil particles, which is quantified by the organic carbon-water partitioning coefficient (Koc). A higher Koc value indicates stronger sorption and lower mobility.

| Soil Type | Koc (L/kg) | Organic Matter (%) | pH | Reference |

| Sandy Soil | 12,684 | 1.0 | 4.2 | [1] |

| Sandy Loam | 10,465 | 1.1 | 6.6 | [1] |

| Silt Loam | 4,870 | 2.9 | 5.9 | [1] |

| Clay Loam | 9,115 | 2.2 | 6.4 | [1] |

Note: The high Koc values across different soil types indicate that tribufos is expected to be largely immobile in soil and has a low potential for leaching into groundwater.[1]

Degradation Pathway of Tribufos in Soil

The breakdown of tribufos in the soil environment proceeds through several key steps, primarily driven by microbial metabolism. While a complete pathway with all intermediates is not fully elucidated in the available literature, the major identified metabolites in soil and related aquatic environments allow for the construction of a proposed degradation pathway.

Under aerobic conditions, the primary degradation product identified in soil is methyl-des butylthio tribufos .[1][3] In anaerobic aquatic metabolism studies, 1-butane sulfonic acid has been reported as a metabolite.[4] The initial step in the degradation of many organophosphate pesticides involves hydrolysis of the P-O or P-S bonds. For tribufos, this would lead to the loss of one or more of the S-butyl groups.

Experimental Protocols

The following sections outline the general methodologies for key experiments used to determine the environmental fate and persistence of tribufos in soil. These protocols are based on established guidelines from regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Aerobic Soil Metabolism Study (Based on OECD Guideline 307 & EPA OPPTS 835.4100)

This study aims to determine the rate and pathway of tribufos degradation in soil under aerobic conditions.

Methodology:

-

Soil Selection and Preparation: Representative soil samples are collected and characterized for their physicochemical properties. The soil is typically sieved and brought to a specific moisture content.

-

Test Substance Application: Radiolabeled (e.g., ¹⁴C) tribufos is applied to the soil samples to facilitate tracking of the parent compound and its transformation products.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture level for an extended period. A continuous flow of carbon dioxide-free, humidified air is passed through the incubation flasks to maintain aerobic conditions.

-

Sampling and Analysis: At various time intervals, replicate soil samples are removed and extracted with appropriate organic solvents. The extracts are analyzed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify tribufos and its metabolites. Volatile organic compounds and ¹⁴CO₂ in the effluent air are trapped and quantified.

-

Data Evaluation: The concentrations of tribufos and its metabolites over time are used to determine the degradation kinetics and calculate the DT50 value. The identified metabolites are used to propose a degradation pathway.

Soil Sorption/Desorption Study (Based on OECD Guideline 106)

This study determines the extent to which tribufos binds to soil particles, which is essential for assessing its mobility.

Methodology:

-

Soil and Solution Preparation: Several soil types with varying properties are used. A stock solution of tribufos is prepared in a 0.01 M calcium chloride solution, which mimics the ionic strength of soil water.

-

Equilibration: A known mass of soil is mixed with a known volume and concentration of the tribufos solution in a centrifuge tube. The tubes are agitated for a period sufficient to reach equilibrium (typically 24-48 hours).

-

Phase Separation and Analysis: The tubes are centrifuged to separate the solid and aqueous phases. The concentration of tribufos remaining in the aqueous phase is determined by a suitable analytical method.

-

Calculation: The amount of tribufos sorbed to the soil is calculated by subtracting the amount in the aqueous phase from the initial amount. The soil-water distribution coefficient (Kd) is then calculated. The Koc is determined by normalizing the Kd value to the organic carbon content of the soil.

Terrestrial Field Dissipation Study (Based on EPA OPPTS 835.6100)

This study evaluates the persistence and dissipation of tribufos under real-world field conditions, integrating various dissipation routes such as degradation, volatilization, leaching, and runoff.

Methodology:

-

Site Selection and Plot Establishment: Test plots are established in locations representative of the agricultural areas where tribufos is used. The soil and climatic conditions of the site are thoroughly characterized.

-

Application: Tribufos is applied to the plots using methods that simulate typical agricultural practices (e.g., broadcast spray).

-

Soil Sampling: Soil cores are collected from the plots at various time intervals after application and at different depths.

-

Analysis: The soil samples are extracted and analyzed for residues of tribufos and its major metabolites.

-

Data Analysis: The decline of tribufos concentration in the soil over time is used to calculate a field dissipation half-life (DT50). The data also provides information on the leaching potential and the formation and decline of metabolites under field conditions.

Analytical Methodology

The accurate quantification of tribufos and its metabolites in soil is critical for environmental fate studies. A common analytical approach involves solvent extraction followed by gas chromatography.

Typical Procedure:

-

Extraction: A representative soil sample is extracted with a mixture of an organic solvent and water (e.g., 10% aqueous acetone) by shaking for a specified period.[2]

-

Partitioning: The extract is filtered, and the tribufos and its metabolites are partitioned into an immiscible organic solvent like dichloromethane.[2]

-

Cleanup: The extract may be cleaned up using solid-phase extraction (SPE) to remove interfering co-extractives.

-

Analysis: The final extract is concentrated and analyzed by gas chromatography (GC), often with a flame photometric detector (FPD) selective for phosphorus-containing compounds, or by mass spectrometry (MS) for definitive identification and quantification.

Conclusion

The environmental fate of tribufos in soil is characterized by strong sorption to soil particles, leading to low mobility and a minimal risk of groundwater contamination. Its persistence can vary considerably, with degradation half-lives ranging from a few days to over two years, largely influenced by soil microbial activity and environmental conditions. The primary degradation pathway in aerobic soils involves the formation of methyl-des butylthio tribufos. A comprehensive understanding of these processes, facilitated by standardized experimental protocols and robust analytical methods, is essential for conducting accurate environmental risk assessments for this agricultural chemical.

References

- 1. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for S,S,S-Tributyl Phosphorotrithioate (Tribufos) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 3. oecd.org [oecd.org]

- 4. Dissipation of the defoliant tribufos in cotton-producing soils - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Detection of O,O,O-Tributyl phosphorothioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

O,O,O-Tributyl phosphorothioate is an organothiophosphate compound of interest in various fields, including as a potential impurity or metabolite in drug development processes and as an environmental contaminant. Accurate and sensitive detection of this compound is crucial for quality control, safety assessment, and environmental monitoring. These application notes provide detailed protocols for the analysis of this compound using gas chromatography (GC) with various detectors, based on established methods for structurally similar compounds such as tributyl phosphate (TBP) and S,S,S-tributyl phosphorotrithioate (tribufos). While these methods are expected to be highly applicable, validation and optimization for the specific matrix and analytical instrumentation are recommended.

Analytical Methods Overview

The primary analytical technique for the determination of this compound and its analogs is Gas Chromatography (GC) owing to their volatility. For enhanced sensitivity and selectivity, several detectors are suitable:

-

Flame Photometric Detector (FPD): Highly sensitive and selective for phosphorus and sulfur-containing compounds.

-

Nitrogen-Phosphorus Detector (NPD): Provides excellent sensitivity for phosphorus-containing compounds.

-

Mass Spectrometry (MS): Offers definitive identification and quantification based on mass-to-charge ratio.

Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed, particularly for samples that are not amenable to direct GC analysis or when analyzing complex matrices.

Quantitative Data Summary

The following table summarizes the performance characteristics of a typical GC-FPD method for the analysis of a structurally related compound, tributyl phosphate. These values can be considered as a benchmark for the development of a method for this compound.

| Parameter | Value | Reference |

| Analytical Method | Gas Chromatography - Flame Photometric Detector (GC-FPD) | NIOSH Method 5034 for Tributyl Phosphate[1] |

| Working Range | 0.06 to 15 mg/m³ for a 100-L air sample | [1] |

| Estimated LOD | Not specified | |

| Precision (Sᵣ) | 0.076 | [1] |

| Bias | No significant bias reported | [1] |

| Recovery | 100.4% (from spiked filters) | [1] |

| Collection Efficiency | 99.6% - 100.0% | [1] |

Experimental Protocols

Protocol 1: Gas Chromatography (GC) with FPD, NPD, or MS Detection

This protocol is adapted from NIOSH and EPA methods for related organophosphorus compounds.[1][2]

1. Sample Preparation (from a non-aqueous solution):

-

Accurately transfer a known volume or weight of the sample into a volumetric flask.

-

Dilute the sample with a suitable solvent (e.g., diethyl ether, ethyl acetate, or hexane) to a concentration within the calibrated range of the instrument.

-

If necessary, add an internal standard (e.g., triphenyl phosphate) to the diluted sample.

-

Vortex the sample to ensure homogeneity.

-

Transfer an aliquot of the final solution to a GC vial for analysis.

2. Instrumental Analysis - Gas Chromatography:

-

GC System: A gas chromatograph equipped with a suitable injector (split/splitless or on-column) and a phosphorus-selective detector (FPD or NPD) or a mass spectrometer (MS).

-

Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is recommended for good resolution.

-

Carrier Gas: Helium or Nitrogen, at a constant flow rate.

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial Temperature: 150 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Final Hold: Hold at 280 °C for 5 minutes (Note: The temperature program should be optimized for the specific column and analyte.)

-

-

Detector:

-

FPD: Temperature: 250 °C. Gases: Hydrogen and Air, flows optimized for phosphorus detection.

-

NPD: Temperature: 300 °C. Bead voltage optimized for phosphorus detection.

-

MS:

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-400 (or Selected Ion Monitoring (SIM) for target ions of this compound for increased sensitivity).

-

-

3. Calibration:

-

Prepare a series of calibration standards of this compound in the same solvent used for the samples.

-

The concentration range should bracket the expected concentration of the analyte in the samples.

-

Inject the calibration standards and generate a calibration curve by plotting the peak area (or area ratio to the internal standard) versus concentration.

4. Quality Control:

-

Analyze a solvent blank with each batch of samples to check for contamination.

-

Analyze a laboratory control sample (a blank matrix spiked with a known concentration of the analyte) to monitor method performance and recovery.

-

Analyze a sample duplicate to assess the precision of the method.

Experimental Workflow

Caption: Workflow for the GC-based analysis of this compound.

Alternative Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

For samples where GC is not suitable, LC-MS provides a powerful alternative.

1. Sample Preparation:

-

Sample preparation would be similar to the GC method, with the final dilution being in a solvent compatible with the LC mobile phase (e.g., acetonitrile/water mixture).

2. LC-MS Parameters (General Guidance):

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase column (e.g., C18) is typically used for compounds of this polarity.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium acetate to improve ionization.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI in positive ion mode would be a good starting point.

Method development and validation would be necessary to optimize the separation and detection of this compound by LC-MS.

References

Application Note: Analysis of Tribufos using Gas Chromatography-Mass Spectrometry (GC-MS)

AN-GCMS-TBF-001

Introduction

Tribufos, a colorless to pale yellow liquid with a characteristic skunk-like odor, is primarily used as a defoliant for cotton plants to facilitate harvesting.[1] Its application in agriculture necessitates reliable and sensitive analytical methods to monitor its presence in various environmental and biological matrices. This application note describes a robust and validated method for the determination of tribufos using Gas Chromatography-Mass Spectrometry (GC-MS), a widely accepted technique for the analysis of volatile and semi-volatile organic compounds.[2]

The GC-MS methodology offers excellent selectivity and sensitivity, making it a "gold standard" for the identification and quantification of pesticide residues.[2] This document provides detailed protocols for sample preparation, instrument parameters, and data analysis for the analysis of tribufos in various sample types.

Instrumentation and Consumables

-

Gas Chromatograph: Agilent 8890 GC (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

GC Column: HP-5MS UI (10 m × 180 μm × 0.18 μm) or similar non-polar capillary column[3]

-

Autosampler: Agilent 7693A (or equivalent)

-

Software: MassHunter Workstation (or equivalent)

-

Vials: 2 mL amber glass vials with screw caps and PTFE/silicone septa

-

Syringes: 10 µL autosampler syringe

-

Solid-Phase Extraction (SPE) Cartridges: Supelclean ENVI-Carb-II/PSA or equivalent[4]

-

Solvents and Reagents: Acetonitrile, Toluene, Hexane, Dichloromethane, Methanol (all pesticide residue grade or higher), Anhydrous Sodium Sulfate, Tribufos analytical standard.

Experimental Protocols

1. Standard Preparation

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of tribufos analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a suitable solvent (e.g., hexane or acetonitrile:toluene). Recommended concentrations for a calibration curve range from 0.01 µg/mL to 1.0 µg/mL.

-

Internal Standard (IS): An internal standard such as Fenchlorphos can be used to improve quantitation accuracy.[5] Prepare an IS stock solution and spike all standards and samples with a consistent concentration.

2. Sample Preparation

The choice of sample preparation method depends on the matrix. Two common methods are Solid-Phase Extraction (SPE) for water and blood samples, and QuEChERS for food matrices.

2.1. Solid-Phase Extraction (SPE) for Water and Blood Samples

This protocol is adapted from a multi-residue method for pesticides in blood.[4][6][7]

-

Extraction from Blood:

-

To 1 mL of blood sample in a centrifuge tube, add 4 mL of acetonitrile and vortex for 1 minute.[6]

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube.

-

Repeat the extraction with another 4 mL of acetonitrile, combine the supernatants, and dry over anhydrous sodium sulfate.[6]

-

-

SPE Cleanup:

-

Condition a Supelclean ENVI-Carb-II/PSA SPE cartridge with 5 mL of acetonitrile:toluene (3:1 v/v).[4]

-

Load the sample extract onto the conditioned SPE cartridge.

-

Elute the pesticides from the cartridge with 15 mL of acetonitrile:toluene (3:1 v/v).[4]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[4]

-

Reconstitute the residue in 0.5 mL of acetonitrile:toluene (3:1 v/v) for GC-MS analysis.[4]

-

2.2. QuEChERS Method for Fruit and Vegetable Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in food.[3][5][8][9]

-

Homogenization and Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[8]

-

Add 10 mL of acetonitrile.[8]

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).[8]

-

Shake vigorously for 1 minute and centrifuge at 5000 rpm for 5 minutes.[8]

-

-

Dispersive SPE Cleanup:

-

Transfer an aliquot of the supernatant to a 2 mL microcentrifuge tube containing the appropriate d-SPE cleanup sorbents (e.g., PSA and MgSO₄).

-

Vortex for 30 seconds and centrifuge at high speed for 2 minutes.

-

The resulting supernatant is ready for GC-MS analysis.

-

3. GC-MS Instrumental Parameters

The following are typical GC-MS parameters for tribufos analysis. These may need to be optimized for your specific instrument and column.

| Parameter | Value | Reference |

| GC System | ||

| Injection Volume | 1 µL | [3] |

| Injector Temperature | 250 °C | |

| Injection Mode | Splitless | [10] |

| Carrier Gas | Helium | [11] |

| Flow Rate | 1.2 mL/min (constant flow) | |

| Oven Program | ||

| Initial Temperature | 70 °C, hold for 2 min | |

| Ramp 1 | 25 °C/min to 150 °C | |

| Ramp 2 | 3 °C/min to 200 °C | |

| Ramp 3 | 8 °C/min to 280 °C, hold for 10 min | |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | [6] |

| Ion Source Temperature | 230 °C | |

| Quadrupole Temperature | 150 °C | |

| Electron Energy | 70 eV | |

| Acquisition Mode | Selected Ion Monitoring (SIM) | [3] |

| Tribufos Ions (m/z) | 57 (Quantifier), 169 | [1] |

Quantitative Data Summary

The following table summarizes typical performance data for the GC-MS analysis of tribufos. These values can vary depending on the matrix and specific instrument conditions.

| Parameter | Matrix | Value | Reference |

| Limit of Detection (LOD) | Water | 0.01 µg/L | [1] |

| Limit of Quantification (LOQ) | Emulsion | 0.7 µg/mL | [11] |

| Recovery | Water | 87-115% | [12] |

| Linearity (R²) | Emulsion | >0.99 (50-150% of 100 µg/mL) | [11] |

| Precision (%RSD) | Emulsion | < 2% | [11] |

Visualizations

Caption: Experimental workflow for the analysis of tribufos by GC-MS.

Caption: Logical relationships in analytical method development and validation.

The described GC-MS method provides a reliable and sensitive approach for the determination of tribufos in various matrices. Proper sample preparation is crucial for accurate and precise results. The use of solid-phase extraction or QuEChERS cleanup effectively removes matrix interferences, leading to improved analytical performance. The method can be validated according to international guidelines to ensure the quality and reliability of the analytical data.

References

- 1. Tribufos | C12H27OPS3 | CID 5125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. impactfactor.org [impactfactor.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. protocols.io [protocols.io]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. GC/MS Method for the Detection of Terbufos, Diazinon and Parathion in Blood [protocols.io]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. uoguelph.ca [uoguelph.ca]

- 11. Method development and validation for the GC-FID assay of tributyl phosphate in a phospholipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Multiresidue analysis of cotton defoliant, herbicide, and insecticide residues in water by solid-phase extraction and GC-NPD, GC-MS, and HPLC-diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Phosphorothioates

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analysis of phosphorothioate oligonucleotides using various high-performance liquid chromatography (HPLC) methods. The information is curated to assist in method development, optimization, and routine analysis in research and quality control environments.

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is the most widely used technique for the analysis and purification of phosphorothioate oligonucleotides. This method offers excellent resolution for full-length products from their shorter (n-1) and longer (n+1) impurities. The separation is based on the hydrophobic interactions between the stationary phase and the ion-pairs formed between a positively charged ion-pairing agent and the negatively charged phosphate/phosphorothioate backbone of the oligonucleotide.

Principle of Separation

In IP-RP-HPLC, a hydrophobic stationary phase (typically C8 or C18) is used. The mobile phase contains an ion-pairing agent, such as triethylammonium acetate (TEAA) or triethylamine/hexafluoroisopropanol (TEA/HFIP), which forms a neutral, hydrophobic complex with the anionic phosphorothioate oligonucleotide. This allows for the retention and separation of the oligonucleotides on the reversed-phase column based on their length and, to a lesser extent, their sequence.

Caption: Principle of Ion-Pair Reversed-Phase HPLC for Phosphorothioates.

Experimental Protocol: Analysis of a 25-mer Phosphorothioate Oligonucleotide

This protocol is a general guideline for the analysis of a 25-mer phosphorothioate oligonucleotide and its synthesis-related impurities.

Instrumentation:

-

UPLC/HPLC system with a binary pump, autosampler, column thermostat, and UV detector.

Materials:

-

Column: Waters ACQUITY UPLC Oligonucleotide Separation Technology (OST) C18 column (2.1 x 50 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: 100 mM Triethylammonium acetate (TEAA) in water, pH 7.0.

-

Mobile Phase B: 100 mM Triethylammonium acetate (TEAA) in 50:50 (v/v) acetonitrile/water.

-

Alternative MS-compatible Mobile Phase A: 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water.

-

Alternative MS-compatible Mobile Phase B: 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in 50:50 (v/v) methanol/water.

-

Sample: Phosphorothioate oligonucleotide dissolved in water at a concentration of 0.1-1.0 mg/mL.

Procedure:

-

Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

-

Injection: Inject 5-10 µL of the sample.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-15 min: 5-65% B (linear gradient)

-

15-16 min: 65-95% B (linear gradient)

-

16-18 min: 95% B (hold)

-

18-18.1 min: 95-5% B (linear gradient)

-

18.1-20 min: 5% B (hold for re-equilibration)

-

-

Flow Rate: 0.2 mL/min.

-

Column Temperature: 60 °C. Elevated temperatures can improve peak shape by reducing secondary structures.[1]

-

Detection: UV at 260 nm.

Quantitative Data Summary

The following table summarizes typical experimental conditions for IP-RP-HPLC analysis of phosphorothioates.

| Parameter | Condition 1: TEAA-based | Condition 2: TEA/HFIP-based (MS-compatible) |

| Column | Waters ACQUITY UPLC OST C18 (2.1 x 50 mm, 1.7 µm) | Waters ACQUITY Premier Oligonucleotide C18 (2.1 x 150 mm, 1.7 µm) |

| Mobile Phase A | 100 mM TEAA, pH 7.0 in water | 0.5% HFIP and 0.2% TEA in water |

| Mobile Phase B | 100 mM TEAA in 50:50 ACN/water | 0.5% HFIP and 0.2% TEA in 10:90 ACN/water |

| Gradient | 5-65% B over 15 min | 0.1-40% B over 47 min |

| Flow Rate | 0.2 mL/min | 0.2 mL/min |

| Temperature | 60 °C | 60 °C |

| Detection | UV @ 260 nm | UV @ 260 nm / MS |

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that separates molecules based on their hydrophilicity. For phosphorothioates, HILIC, particularly in an ion-pairing mode (IP-HILIC), offers a unique selectivity that can resolve impurities that are challenging to separate by IP-RP-HPLC, such as deaminated impurities.[2][3][4]

Principle of Separation

In HILIC, a polar stationary phase (e.g., amide, silica) is used with a mobile phase consisting of a high concentration of a less polar organic solvent (typically acetonitrile) and a smaller amount of a more polar aqueous solvent. A hydrophilic layer is formed on the stationary phase, and analytes partition between this layer and the bulk mobile phase. More hydrophilic compounds are more strongly retained. The addition of ion-pairing agents can modulate the retention and selectivity for charged analytes like phosphorothioates.[2][3]

Caption: Principle of HILIC for Phosphorothioate Analysis.

Experimental Protocol: IP-HILIC for Impurity Profiling

This protocol is based on the work by Gong et al. for the separation of a 16-mer phosphorothioate and its impurities.[2][3][4]

Instrumentation:

-

UPLC/HPLC system with a binary pump, autosampler, column thermostat, and UV/MS detector.

Materials:

-

Column: Waters ACQUITY UPLC BEH Amide (2.1 x 150 mm, 1.7 µm).

-

Mobile Phase A: 25 mM Triethylammonium acetate (TEAA), pH 6.3 in 80:20 (v/v) water/acetonitrile.

-

Mobile Phase B: 25 mM Triethylammonium acetate (TEAA), pH 6.3 in 10:90 (v/v) water/acetonitrile.

-

Sample: Phosphorothioate oligonucleotide and impurities dissolved in 25:75 (v/v) water/acetonitrile.

Procedure:

-

Column Equilibration: Equilibrate the column with 100% Mobile Phase B for at least 10 column volumes.

-

Injection: Inject 1-5 µL of the sample.

-

Gradient Elution:

-

0-50 min: 0-70% A (linear gradient from 100% B to 30% B)

-

50-52 min: 70-100% A (linear gradient)

-

52-55 min: 100% A (hold)

-

55-55.1 min: 100-0% A (linear gradient)

-

55.1-60 min: 0% A (100% B, hold for re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 80 °C. Higher temperatures were found to improve resolution and peak shape for phosphorothioates in IP-HILIC.[2][4]

-

Detection: UV at 260 nm and/or Mass Spectrometry.

Quantitative Data Summary

The following table summarizes experimental conditions for the IP-HILIC analysis of a 16-mer phosphorothioate and its impurities.[2][3][4]

| Parameter | IP-HILIC Condition |

| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 150 mm, 1.7 µm) |

| Mobile Phase A | 25 mM TEAA, pH 6.3 in 80:20 water/ACN |

| Mobile Phase B | 25 mM TEAA, pH 6.3 in 10:90 water/ACN |

| Gradient | 0-70% A over 50 min |

| Flow Rate | 0.4 mL/min |

| Temperature | 80 °C |

| Detection | UV @ 260 nm / MS |

Size-Exclusion Chromatography (SEC)

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. It is particularly useful for the analysis of higher-order structures, such as duplexes, hairpins, and aggregates of phosphorothioate oligonucleotides.

Principle of Separation

In SEC, a porous stationary phase is used. Larger molecules that are excluded from the pores travel a shorter path and elute first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later. For phosphorothioates, care must be taken to minimize non-specific interactions with the stationary phase, which can be achieved by optimizing the mobile phase composition (e.g., salt concentration).

Caption: Principle of Size-Exclusion Chromatography.

Experimental Protocol: Analysis of Phosphorothioate Higher-Order Structures

This protocol is a general guideline for the SEC analysis of phosphorothioate oligonucleotides.

Instrumentation:

-

HPLC system with a binary or isocratic pump, autosampler, column thermostat, and UV and/or multi-angle light scattering (MALS) detector.

Materials:

-

Column: TSKgel G-DNA-PW (7.8 x 300 mm) or similar SEC column suitable for oligonucleotides.

-

Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other aqueous buffer with a salt concentration sufficient to minimize ionic interactions (e.g., 100-200 mM NaCl).

-

Sample: Phosphorothioate oligonucleotide dissolved in the mobile phase.

Procedure:

-

Column Equilibration: Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.

-

Injection: Inject 10-50 µL of the sample.

-

Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate.

-

Flow Rate: 0.5-1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

-

Detection: UV at 260 nm. MALS detection can provide information on the absolute molar mass of the eluting species.

Quantitative Data Summary

The following table summarizes typical experimental conditions for SEC analysis of phosphorothioates.

| Parameter | SEC Condition |

| Column | TSKgel G-DNA-PW (7.8 x 300 mm) |

| Mobile Phase | Phosphate-Buffered Saline (PBS), pH 7.4 |

| Elution Mode | Isocratic |

| Flow Rate | 0.8 mL/min |

| Temperature | 25 °C |

| Detection | UV @ 260 nm, MALS |

Method Selection and Workflow

The choice of HPLC method depends on the analytical goal. IP-RP-HPLC is generally the workhorse for purity analysis and separation of length-based impurities. IP-HILIC provides orthogonal selectivity for challenging impurities. SEC is the preferred method for analyzing aggregates and higher-order structures.

Caption: Workflow for HPLC Method Selection for Phosphorothioate Analysis.

References

Application Notes and Protocols for the Synthesis of Phosphorothioate Oligonucleotides for Antisense Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense therapy is a powerful strategy for the treatment of various diseases by modulating gene expression at the messenger RNA (mRNA) level.[1][2] Antisense oligonucleotides (ASOs) are short, synthetic single-stranded nucleic acid analogs that bind to specific mRNA sequences through Watson-Crick base pairing, leading to the inhibition of protein expression.[2][3] Phosphorothioate (PS) modification of the oligonucleotide backbone, where a non-bridging oxygen atom is replaced by sulfur, is a cornerstone of antisense technology.[4][5] This modification confers significant resistance to nuclease degradation, a critical property for in vivo applications, and enhances their pharmacokinetic properties.[4][6][7][8]

These application notes provide detailed protocols for the synthesis, purification, and analysis of phosphorothioate oligonucleotides intended for antisense therapy research and development.

Mechanism of Action of Phosphorothioate Antisense Oligonucleotides

The primary mechanism of action for many phosphorothioate ASOs is the recruitment of RNase H, a cellular enzyme that specifically cleaves the RNA strand of an RNA/DNA duplex.[3][9][10] This leads to the degradation of the target mRNA, thereby preventing its translation into a functional protein.

Solid-Phase Synthesis of Phosphorothioate Oligonucleotides

Phosphorothioate oligonucleotides are typically synthesized using automated solid-phase phosphoramidite chemistry.[11][12][13] The synthesis involves a cycle of four chemical reactions for each nucleotide addition: detritylation, coupling, sulfurization, and capping.[12][13][14]